molecular formula C20H18ClN3OS B2627916 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 332357-99-0

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No. B2627916
CAS RN: 332357-99-0
M. Wt: 383.89
InChI Key: QLMQOPPGJGXSFZ-UHFFFAOYSA-N
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Description

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a chemical compound that belongs to the class of thioimidazoles. It has been widely used in scientific research due to its potential pharmacological properties.

Scientific Research Applications

Antimicrobial Properties

Several studies have synthesized derivatives of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide and tested their antibacterial activity. One such study synthesized derivatives and found them to exhibit significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Another research effort focused on the design, synthesis, and biological evaluation of imidazole derivatives targeting the dihydropteroate synthase enzyme, showing appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as ESBL, VRE, and MRSA (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021).

Antitumor and Anticancer Activities

Compounds with the core structure of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide have been investigated for their antitumor and anticancer activities. For instance, new derivatives were synthesized and showed considerable anticancer activity against some cancer cell lines in vitro, highlighting the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015). Another study found that specific derivatives exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, suggesting a promising direction for developing new anticancer agents (Duran & Demirayak, 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-2-12-24-18(15-6-4-3-5-7-15)13-22-20(24)26-14-19(25)23-17-10-8-16(21)9-11-17/h2-11,13H,1,12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMQOPPGJGXSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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